

Application Note: HPLC Method for the Quantification of 4-Nitrosophenol

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Compound of Interest

Compound Name: **4-Nitrosophenol**

Cat. No.: **B094939**

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Introduction

4-Nitrosophenol is an organic compound with applications as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.^[1] Accurate and reliable quantification of **4-Nitrosophenol** is crucial for quality control, process monitoring, and research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the separation, identification, and quantification of such aromatic compounds due to its high resolution, sensitivity, and reproducibility.^{[2][3]} This application note details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of **4-Nitrosophenol**.

Principle of the Method

The separation is achieved using an RP-HPLC system. In this method, the analyte, **4-Nitrosophenol**, is partitioned between a polar mobile phase and a nonpolar stationary phase (e.g., C18).^[4] The compound is introduced into the HPLC system, and as it travels through the column, it is separated from other components in the sample matrix based on its hydrophobicity. The concentration of **4-Nitrosophenol** is determined by measuring its absorbance using a UV-Vis detector set at an optimal wavelength and comparing the peak area to a calibration curve generated from standards of known concentrations.^[3]

Experimental Protocols

Materials and Apparatus

- Chemicals and Reagents:

- **4-Nitrosophenol** reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Phosphoric acid (analytical grade)
- Methanol (HPLC grade, for cleaning)

- Apparatus:

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Isocratic or Gradient Pump
 - Autosampler
 - Column Oven
 - UV-Vis or Photodiode Array (PDA) Detector
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)
- Data acquisition and processing software (e.g., ChromeleonTM, EmpowerTM)
- Analytical balance (4-decimal place)
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Syringes
- Syringe filters (0.45 μ m, PTFE or nylon)
- HPLC vials with caps

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

Parameter	Condition
Column	C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase	Acetonitrile : Water (with 0.1% Phosphoric Acid) (40:60, v/v)
Flow Rate	1.0 mL/min ^{[5][6]}
Injection Volume	10 µL ^[3]
Detection	UV at 300 nm
Column Temp.	30 °C ^[3]
Run Time	10 minutes

Rationale for Wavelength Selection: 4-Nitrophenol, a structurally similar compound, exhibits a significant UV absorbance peak around 317-320 nm.^{[7][8][9]} The related 4-aminophenol shows a peak at 300 nm.^[10] A wavelength of 300 nm is chosen as a robust starting point for sensitive detection of the nitroso-aromatic chromophore.

Preparation of Solutions

- Mobile Phase Preparation (1 L):
 - Measure 600 mL of HPLC-grade water into a 1 L media bottle.
 - Carefully add 1.0 mL of concentrated phosphoric acid and mix.
 - Add 400 mL of acetonitrile.
 - Degas the solution for 15-20 minutes using sonication or vacuum filtration.
- Stock Standard Solution (1000 µg/mL):
 - Accurately weigh 10 mg of **4-Nitrosophenol** reference standard.

- Transfer it to a 10 mL Class A volumetric flask.
- Dissolve and bring to volume with the mobile phase. Sonicate briefly if necessary to ensure complete dissolution.[3]
- Working Standard Solutions:
 - Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard solution with the mobile phase.[3]

Sample Preparation

- Accurately weigh a known amount of the sample containing **4-Nitrosophenol**.
- Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.[11]
- Vortex or sonicate the sample to ensure complete dissolution.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3][12]

System Equilibration and Calibration

- Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared working standards in ascending order of concentration.
- Generate a calibration curve by plotting the peak area of **4-Nitrosophenol** against the corresponding concentration.
- Perform a linear regression analysis on the data points. The correlation coefficient (R^2) should be ≥ 0.999 .

Sample Analysis

- Inject the prepared sample solutions into the HPLC system.

- Identify the **4-Nitrosophenol** peak in the sample chromatogram by comparing its retention time with that of the standards.
- Integrate the peak area of the identified peak.
- Calculate the concentration of **4-Nitrosophenol** in the sample using the equation from the linear regression of the calibration curve.

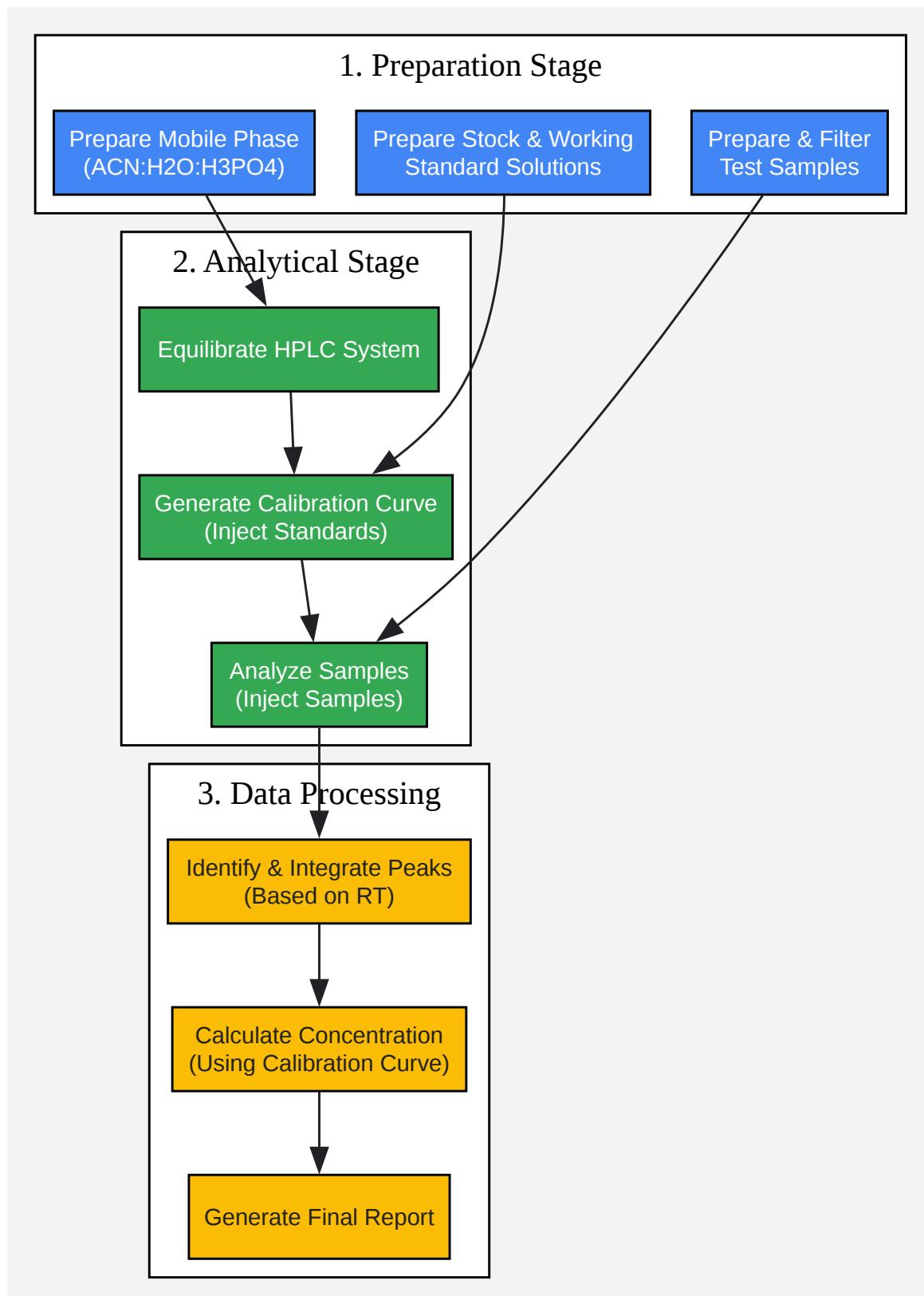
Data Presentation

The performance of the method is summarized in the table below. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Parameter	Result
Retention Time (RT)	~ 4.5 min
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (R^2)	≥ 0.999
Limit of Detection (LOD)	~ 0.3 µg/mL
Limit of Quantification (LOQ)	~ 1.0 µg/mL [6]
Precision (%RSD, n=6)	< 2.0%
Accuracy (% Recovery)	98 - 102%
Tailing Factor	0.9 - 1.5

Visualizations

The overall workflow for the quantification of **4-Nitrosophenol** is depicted in the following diagram.

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Caption: Workflow for HPLC quantification of **4-Nitrosophenol**.

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